1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one is a complex organic compound that features a bicyclic structure with sulfur and nitrogen atoms, as well as a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one likely involves multiple steps, including the formation of the bicyclic core and the attachment of the dichlorophenoxy group. Typical synthetic routes may include:
Formation of the bicyclic core: This could involve cyclization reactions using appropriate starting materials and catalysts.
Attachment of the dichlorophenoxy group: This step might involve nucleophilic substitution reactions where the dichlorophenoxy group is introduced to the bicyclic core.
Industrial Production Methods
Industrial production methods would likely optimize the synthetic route for scalability, yield, and cost-effectiveness. This could involve:
Continuous flow reactions: To improve reaction efficiency and control.
Catalyst optimization: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the bicyclic core or the dichlorophenoxy group.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce simpler bicyclic structures.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Chemical reactivity: Participating in redox reactions or forming covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)ethan-1-one: A similar compound with a slightly different structure.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)butan-1-one: Another analog with a longer carbon chain.
Uniqueness
The uniqueness of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one may lie in its specific bicyclic structure and the presence of both sulfur and nitrogen atoms, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2S/c1-8(19-13-3-2-9(15)4-12(13)16)14(18)17-6-11-5-10(17)7-20-11/h2-4,8,10-11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFGLCZRCKXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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